molecular formula C17H16N2S B2883971 2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 165266-08-0

2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No. B2883971
CAS RN: 165266-08-0
M. Wt: 280.39
InChI Key: OAGCLDIOORZYSA-UHFFFAOYSA-N
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Description

The compound is a derivative of thioxo-thiazolidinone . Thioxo-thiazolidinones are a class of compounds that have received attention due to their potential for scientific research .

Scientific Research Applications

Dye Synthesis

The structural features of 2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile make it a promising candidate for dye synthesis. Researchers have explored its potential as a chromophore due to its pyrimidine moiety. By modifying its structure, it’s possible to create new dyes with desirable optical properties .

Materials for Solar Energy

The compound’s heterocyclic framework also positions it for applications in solar energy materials. Researchers have investigated similar pyrimidine-containing compounds for their ability to absorb and convert sunlight into energy. By fine-tuning the structure, it may contribute to more efficient solar cells .

Energy-Rich Substances

Compounds like 2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile are of interest in the development of energy-rich materials. Their unique scaffolds allow for modifications that enhance energy storage or release properties. Such substances find applications in batteries, fuel cells, and other energy-related technologies .

Drug Design and Biological Activity

Pyrimidine derivatives, including those with imidazoline cores, have demonstrated significant biological activity. Researchers have studied similar compounds for their potential as drug scaffolds. Notable examples include trimethoprim, azanidazole, and zolpidem. The 2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile class warrants further exploration in drug discovery .

Chemical Modification Strategies

The compound’s multiple nucleophilic centers allow for effective chemical modification. Researchers have employed chloroethynylphosphonate as a modifying agent, particularly in reactions involving heterocyclic compounds. These one-pot approaches avoid complex catalysts and reagents, making them economically viable .

Biological Assays and Predictive Modeling

Using computational tools like the PASS program, scientists predict the properties of potential drug-like compounds based on structure–activity relationships. The 2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile class can be evaluated for its pharmacological potential, aiding in drug discovery efforts .

Future Directions

Given the interest in thioxo-thiazolidinones and related compounds, it’s possible that “2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile” could be a subject of future research . These compounds have a wide range of potential applications, from medicinal chemistry to materials science .

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the inhibition of its target enzymes. This can lead to prolonged impulse transmission at cholinergic synapses due to AChE and BChE inhibition, and potential disruption of acid-base balance due to CA inhibition .

properties

IUPAC Name

4-(2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-11-6-2-3-7-12(11)16-13-8-4-5-9-15(13)19-17(20)14(16)10-18/h2-3,6-7H,4-5,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGCLDIOORZYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=S)NC3=C2CCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

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